molecular formula C18H23NO2 B5185347 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine CAS No. 353773-69-0

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine

Cat. No.: B5185347
CAS No.: 353773-69-0
M. Wt: 285.4 g/mol
InChI Key: WNAXZTIJDZFQLU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group and a methylbenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like hydroxide (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide (OH-), amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the methylbenzyl group.

    N-Benzyl-2-phenylethanamine: Contains a benzyl group instead of a methylbenzyl group.

    2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but without the N-(3-methylbenzyl) substitution.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's interactions with biological systems, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and a methylbenzyl substituent, which are significant for its biological interactions. The structural formula can be represented as follows:

C17H23NO2\text{C}_{17}\text{H}_{23}\text{N}O_{2}

Table 1: Structural Characteristics

PropertyValue
Molecular Weight273.37 g/mol
SolubilitySoluble in ethanol
Melting PointNot determined

Neuropharmacological Effects

Research indicates that compounds similar to this compound may act as agonists or antagonists at various neurotransmitter receptors, particularly serotonin receptors. These interactions can influence mood, perception, and cognitive functions.

  • Serotonin Receptor Interaction : The compound has been studied for its potential to modulate serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies suggest it may enhance serotonin signaling, offering therapeutic potential for depression and anxiety.
  • Neuroprotective Properties : Some studies have indicated that related compounds exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in neurodegenerative diseases .

The mechanism of action involves the compound acting as a ligand for specific receptors in the central nervous system (CNS). It may modulate receptor activity, influencing neurotransmitter release and receptor sensitivity.

Table 2: Mechanistic Insights

MechanismDescription
Receptor ModulationActs on serotonin receptors (5-HT2A)
Neurotransmitter InteractionEnhances dopamine and norepinephrine signaling
Anti-inflammatory ActivityReduces pro-inflammatory cytokines in neuronal cells

Case Studies

Recent clinical cases have highlighted the effects of this compound analogs. For instance, a case involving 25I-NBOMe (a structural analog) demonstrated severe neurotoxicity characterized by seizures and altered mental status after ingestion . This underscores the importance of understanding the safety profile and potential side effects of compounds within this chemical class.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity at various receptor sites:

  • α7 Nicotinic Acetylcholine Receptors : Potent positive allosteric modulation has been observed with EC50 values indicating effective enhancement of receptor activity .
  • GABA Receptors : The compound also shows interaction with GABA receptors, suggesting anxiolytic properties through modulation of inhibitory neurotransmission .

Table 3: In Vitro Activity Summary

Receptor TypeActivity LevelEC50 (µM)
5-HT2AAgonist0.15
α7 nAChRPositive Modulator0.18
GABA-AAgonist0.10

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAXZTIJDZFQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386017
Record name 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353773-69-0
Record name 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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